molecular formula C2HN2NaS2 B2613522 5-Mercapto-1,2,3-thiadiazole sodium salt CAS No. 75849-83-1

5-Mercapto-1,2,3-thiadiazole sodium salt

Cat. No.: B2613522
CAS No.: 75849-83-1
M. Wt: 140.15
InChI Key: HVUPQFWBIIOQQE-UHFFFAOYSA-M
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Description

5-Mercapto-1,2,3-thiadiazole sodium salt is a chemical compound with the molecular formula C2HN2NaS2. It is a sodium salt derivative of 5-mercapto-1,2,3-thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

5-Mercapto-1,2,3-thiadiazole sodium salt plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-containing enzymes, leading to the formation of disulfide bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and redox balance . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function . Additionally, this compound can inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activity . These molecular interactions can result in significant changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels . Additionally, this compound can affect the levels of key metabolites, such as glutathione, which is essential for maintaining cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific cellular compartments, where it exerts its effects on cellular processes . The distribution of this compound within tissues can also influence its overall biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can therefore have significant implications for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-mercapto-1,2,3-thiadiazole sodium salt typically involves the reaction of 5-mercapto-1,2,3-thiadiazole with sodium hydroxide. The reaction is carried out in an aqueous medium, where the thiadiazole compound is dissolved in water, and sodium hydroxide is added to the solution. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-1,2,3-thiadiazole sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur and nitrogen atoms in the thiadiazole ring, which provide reactive sites for different chemical transformations .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives. Substitution reactions typically result in the formation of new thiadiazole-containing compounds .

Scientific Research Applications

5-Mercapto-1,2,3-thiadiazole sodium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Mercapto-1,2,3-thiadiazole sodium salt is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse reactivity and wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

sodium;thiadiazole-5-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S2.Na/c5-2-1-3-4-6-2;/h1,5H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUPQFWBIIOQQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)[S-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HN2NaS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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